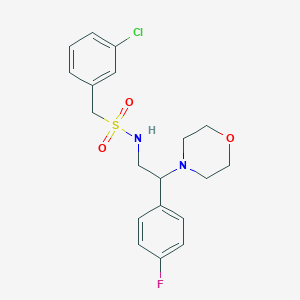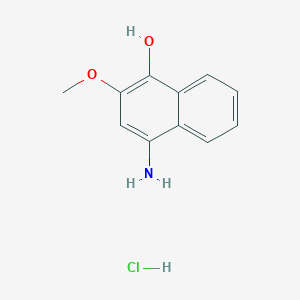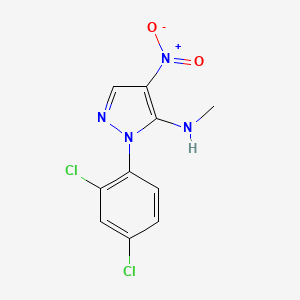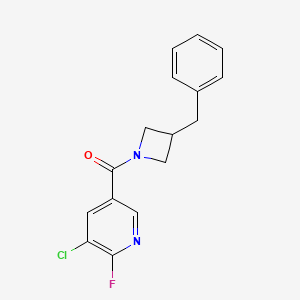
(3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the azetidine family, which is known for its diverse biological and pharmacological activities.
作用机制
The mechanism of action of (3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone is not fully understood. However, studies have suggested that it exerts its biological activity by inhibiting various signaling pathways. For instance, in a study conducted by Zhang et al. (2019), (3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone was found to inhibit the Akt/mTOR signaling pathway, which plays a critical role in cancer cell proliferation and survival. It was also found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses (Zhang et al., 2019).
Biochemical and Physiological Effects:
(3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone has been shown to exhibit various biochemical and physiological effects. In a study conducted by Li et al. (2020), it was found to inhibit the growth of bacterial strains by disrupting the bacterial cell membrane and inhibiting DNA synthesis. Furthermore, in a study conducted by Zhang et al. (2019), it was found to induce apoptosis in breast cancer cells by activating the caspase-3 pathway. It was also found to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway (Zhang et al., 2019).
实验室实验的优点和局限性
One of the advantages of using (3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone in lab experiments is its diverse biological and pharmacological activities. It has been shown to exhibit potent anticancer, anti-inflammatory, and antimicrobial activities, making it a promising candidate for drug development. However, one of the limitations of using (3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
For research on (3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone include investigating its potential applications in the treatment of other types of cancer, studying its mechanism of action in more detail, improving its solubility and bioavailability, and exploring its potential applications in other fields of research.
合成方法
The synthesis of (3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone involves the reaction of 3-benzylazetidine and 5-chloro-6-fluoropyridine-3-carboxylic acid. The reaction is catalyzed by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure (3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone.
科学研究应用
(3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone has shown potential applications in various fields of scientific research. It has been studied for its anticancer, anti-inflammatory, and antimicrobial activities. In a study conducted by Zhang et al. (2019), (3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone was found to exhibit potent anticancer activity against human breast cancer cells. It was also found to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Li et al., 2020). Furthermore, (3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines (Zhang et al., 2019).
属性
IUPAC Name |
(3-benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O/c17-14-7-13(8-19-15(14)18)16(21)20-9-12(10-20)6-11-4-2-1-3-5-11/h1-5,7-8,12H,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIMZCRIJCLVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(N=C2)F)Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-amino-N-butyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2740176.png)
![3-Bromo-6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2740177.png)
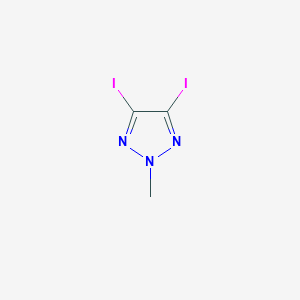
![1-tert-butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2740180.png)

![10-(4-ethoxyphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2740182.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2740185.png)
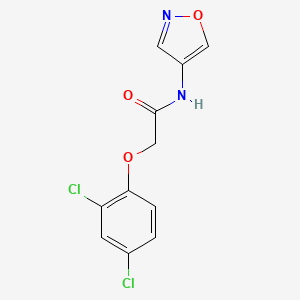
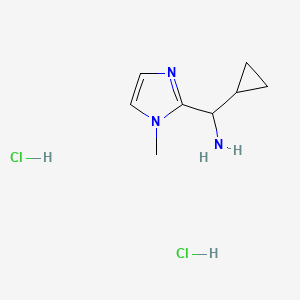
![3-Chloro-2-({4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2740190.png)

